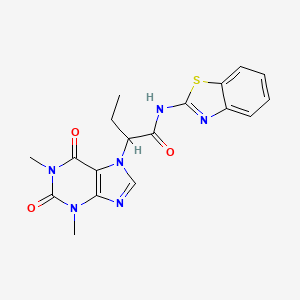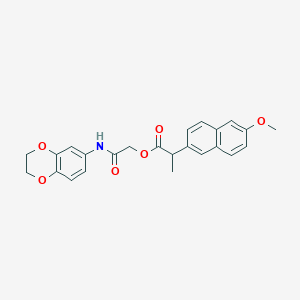
N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)BUTANAMIDE is a complex organic compound that features a benzothiazole ring and a purine derivative. Compounds containing these moieties are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available or easily synthesized precursors such as 2-aminobenzothiazole and 1,3-dimethylxanthine.
Coupling Reaction: The key step involves coupling the benzothiazole derivative with the purine derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using similar principles but with optimizations for cost, yield, and safety. Continuous flow reactors might be employed to enhance reaction efficiency and control.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the purine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzothiazole ring.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions due to its nitrogen and sulfur atoms.
Material Science:
Biology and Medicine
Antimicrobial Agents: Benzothiazole and purine derivatives are known for their antimicrobial properties, suggesting potential use in developing new antibiotics.
Anticancer Research: Compounds with similar structures have shown promise in inhibiting cancer cell growth.
Industry
Pharmaceuticals: Potential use in drug development due to its complex structure and possible biological activities.
Agriculture: Could be explored as a pesticide or herbicide due to its potential bioactivity.
作用機序
The exact mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring could intercalate with DNA, while the purine moiety might mimic natural nucleotides, disrupting cellular processes.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Purine Derivatives: Widely studied for their roles in DNA synthesis and as enzyme inhibitors.
Uniqueness
The combination of benzothiazole and purine moieties in a single molecule is relatively unique, potentially offering a dual mechanism of action and broadening its range of biological activities.
This outline provides a comprehensive framework for understanding and exploring the compound N1-(1,3-BENZOTHIAZOL-2-YL)-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)BUTANAMIDE. Further experimental data and research would be necessary to fully elucidate its properties and applications.
特性
分子式 |
C18H18N6O3S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)butanamide |
InChI |
InChI=1S/C18H18N6O3S/c1-4-11(15(25)21-17-20-10-7-5-6-8-12(10)28-17)24-9-19-14-13(24)16(26)23(3)18(27)22(14)2/h5-9,11H,4H2,1-3H3,(H,20,21,25) |
InChIキー |
NPEGIXNVJJBTCB-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=NC2=CC=CC=C2S1)N3C=NC4=C3C(=O)N(C(=O)N4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B10875202.png)

![2-({[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10875216.png)
![2-{[3-(2,5-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875229.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10875242.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875249.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10875251.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10875252.png)
![16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875257.png)
![8-Ethyl-2-{4-[(1-methoxy-1-oxopropan-2-yl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875260.png)
![N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875265.png)
![4-(4-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875269.png)
![N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide](/img/structure/B10875272.png)
![(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10875276.png)
